Decyl(Dimethyl)phosphine Oxide
Overview
Description
DECYL(DIMETHYL)PHOSPHINE OXIDE is an organophosphorus compound with the chemical formula C₁₂H₂₇OP. This compound is commonly used as a non-ionic detergent in various scientific applications .
Mechanism of Action
Target of Action
Decyl(Dimethyl)phosphine Oxide primarily targets the Amine oxidase [flavin-containing] A in humans . This enzyme is responsible for the oxidation of aromatic neurotransmitters .
Mode of Action
It is known to interact with its target enzyme, possibly leading to changes in the enzyme’s activity
Biochemical Pathways
Given its target, it may influence pathways involving aromatic neurotransmitters
Result of Action
Given its target, it may influence the function of neurons that utilize aromatic neurotransmitters . More research is needed to fully understand these effects.
Biochemical Analysis
Biochemical Properties
Decyl(Dimethyl)phosphine Oxide plays a significant role in biochemical reactions, particularly as a detergent in the purification and crystallization of membrane proteins. It interacts with enzymes such as monoamine oxidase A (MAO A) and monoamine oxidase B (MAO B), which are involved in the oxidative deamination of neurotransmitters . The interaction of this compound with these enzymes helps stabilize their structure during crystallization, allowing for detailed structural studies . The compound’s hydrophobic tail interacts with the lipid bilayer, while the hydrophilic head interacts with the protein, facilitating the solubilization of membrane proteins.
Cellular Effects
This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of monoamine oxidases, which play a crucial role in the metabolism of neurotransmitters . By stabilizing these enzymes, this compound can impact neurotransmitter levels and, consequently, affect cell signaling pathways and gene expression. Additionally, its surfactant properties can disrupt cellular membranes, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with membrane proteins and enzymes. It binds to the hydrophobic regions of these proteins, stabilizing their structure and facilitating their solubilization . In the case of monoamine oxidases, this compound interacts with the transmembrane helix, helping to maintain the enzyme’s active conformation . This interaction is non-covalent and involves hydrophobic and van der Waals forces. The compound’s ability to stabilize membrane proteins makes it a valuable tool in structural biology studies.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its effectiveness as a detergent may decrease with prolonged storage or exposure to extreme conditions . Studies have shown that this compound can maintain the stability of membrane proteins for extended periods, allowing for long-term structural studies . Its surfactant properties may degrade over time, potentially affecting its ability to solubilize proteins.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including disruption of cellular membranes and inhibition of enzyme activity . Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced . It is essential to carefully control the dosage when using this compound in experimental settings to avoid potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of neurotransmitters. It interacts with enzymes such as monoamine oxidases, which catalyze the oxidative deamination of biogenic and xenobiotic amines . This interaction plays a crucial role in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues . The compound’s involvement in these metabolic pathways highlights its importance in biochemical research.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its hydrophobic nature allows it to integrate into lipid bilayers, facilitating its transport across cellular membranes . The compound can accumulate in specific cellular compartments, depending on its interactions with membrane proteins and other biomolecules . Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical applications.
Subcellular Localization
This compound is primarily localized in the membrane compartments of cells, particularly in the outer mitochondrial membrane . Its interaction with membrane proteins, such as monoamine oxidases, directs it to specific subcellular locations . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is crucial for its function as a detergent and stabilizer of membrane proteins.
Preparation Methods
The synthesis of DECYL(DIMETHYL)PHOSPHINE OXIDE typically involves the reaction of decyl bromide with dimethylphosphine oxide. The reaction is carried out under anhydrous conditions and in the presence of a base such as sodium hydride. The reaction proceeds as follows:
[ \text{C}{10}\text{H}{21}\text{Br} + \text{(CH}3\text{)}2\text{P(O)H} \rightarrow \text{C}{10}\text{H}{21}\text{P(O)(CH}_3\text{)}_2 + \text{HBr} ]
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
DECYL(DIMETHYL)PHOSPHINE OXIDE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo nucleophilic substitution reactions where the phosphine oxide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DECYL(DIMETHYL)PHOSPHINE OXIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a non-ionic detergent in the isolation and purification of plasmid DNA.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of cleaning agents and surfactants.
Comparison with Similar Compounds
DECYL(DIMETHYL)PHOSPHINE OXIDE can be compared with other similar compounds such as:
Dimethylphosphine oxide: A related compound with the formula (CH₃)₂P(O)H, which is also used as a reagent in organic synthesis.
Diphenylphosphine oxide: Another related compound with the formula (C₆H₅)₂P(O)H, used in similar applications but with different solubility and reactivity properties.
The uniqueness of this compound lies in its long alkyl chain, which enhances its detergent properties and makes it particularly effective in solubilizing lipid bilayers and membrane proteins .
Properties
IUPAC Name |
1-dimethylphosphoryldecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27OP/c1-4-5-6-7-8-9-10-11-12-14(2,3)13/h4-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVLCKASFMVUSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCP(=O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176309 | |
Record name | Phosphine oxide, decyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2190-95-6 | |
Record name | Dimethyldecyl phosphine oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190956 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decyl(dimethyl)phosphine oxide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07641 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphine oxide, decyldimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(dimethylphosphoryl)decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYLDECYL PHOSPHINE OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ0G8CN4H9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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